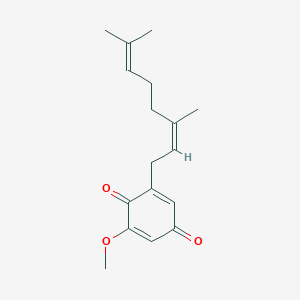
Verapliquinone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verapliquinone B is a natural compound that is found in various species of marine sponges. It is a quinone derivative that has been found to possess various biological activities, including anticancer, antifungal, and antiviral properties. Due to its potential therapeutic applications, Verapliquinone B has attracted significant attention from the scientific community.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
Verapliquinone B was first identified in an Aplidium sp. (Ascidiacea) collected near Ile Verte, Brittany. It represents the first example of linear diprenylquinones of the neryl type, along with its isomers of the geranyl type (Guella, Mancini, & Pietra, 1987).
Synthesis Techniques
A study detailed the synthesis of naturally occurring 1,4-benzoquinones, including verapliquinone A and B, through a protocol involving microwave-accelerated Claisen rearrangement of allyl ethers (Davis, Hurst, Jacob, & Moody, 2005).
Role in Resistance Mechanisms
Mutations in Rv0678, a transcriptional repressor, can lead to non-target based resistance to drugs like Bedaquiline in Mycobacterium tuberculosis. Verapliquinone B, along with other compounds, was explored in the context of this resistance mechanism (Andries et al., 2014).
Interaction with P-glycoprotein
Research on multiple myeloma and non-Hodgkin's lymphoma indicated that verapliquinone B could play a role in modulating drug resistance mediated by P-glycoprotein, a protein associated with multidrug resistance (Dalton et al., 1989).
Antioxidant Effects
A study investigating the effects of verapliquinone B on oxidative stress in diabetic kidneys found it beneficial in reducing lipid peroxidation and enhancing antioxidant enzyme activities (Kędziora–Kornatowska et al., 2002).
Immunomodulatory Effects
Verapliquinone B has been studied for its potential immunomodulatory effects. For instance, its role in modulating cytokine production and inhibiting NF-kappa B activation in the liver was explored (Li et al., 2006).
Applications in Chemotherapy
The calcium channel blocker properties of verapliquinone B suggest potential applications in enhancing the efficacy of chemotherapeutic agents and overcoming drug resistance in cancer treatments (Simpson, 1985).
Protective Effects in Ophthalmology
Research on the protective effects of verapliquinone B against H2O2-induced apoptosis in human lens epithelial cells indicates its potential application in ophthalmology (Wang, Wang, Li, & Zhang, 2014).
Eigenschaften
CAS-Nummer |
109954-48-5 |
|---|---|
Produktname |
Verapliquinone B |
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |
InChI-Schlüssel |
CNUQZHQKEQFDPU-JYRVWZFOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |
SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Synonyme |
verapliquinone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
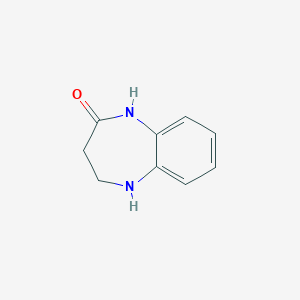
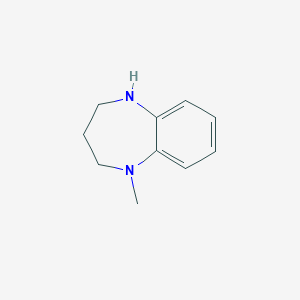
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
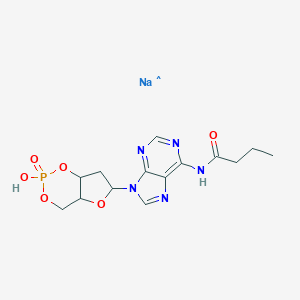
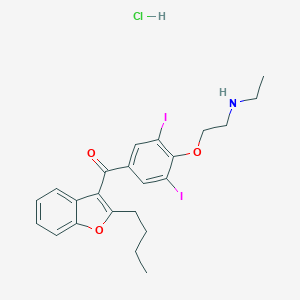
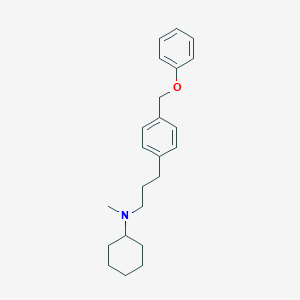
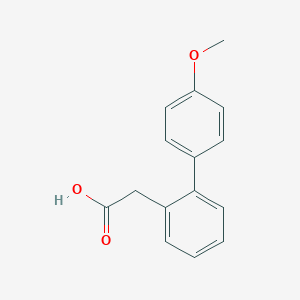
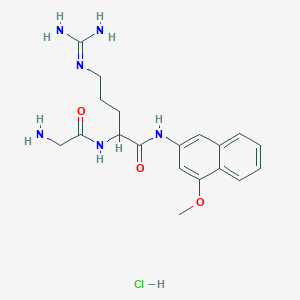
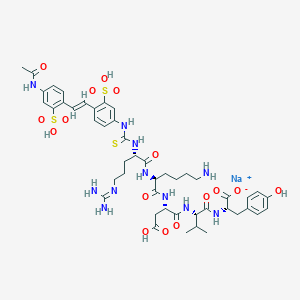
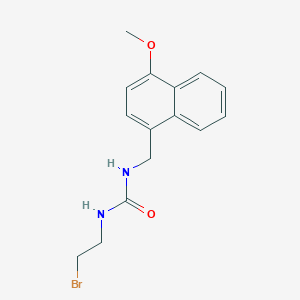
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
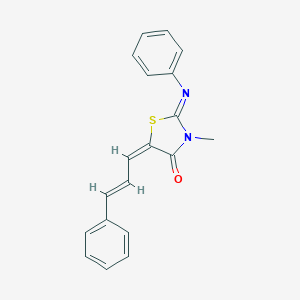
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)